molecular formula C15H12FN3O5S B1675524 Luxabendazole CAS No. 90509-02-7

Luxabendazole

Katalognummer B1675524
CAS-Nummer: 90509-02-7
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: ZVIDWFUBDDXAJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luxabendazole is a benzimidazole carbamate broad-spectrum anthelmintic agent . It has proved to be effective against adult and immature stages of the major gastrointestinal nematodes, trematodes, and cestodes .


Synthesis Analysis

Luxabendazole is synthesized as 2-[(Methoxycarbonyl)amino]-1H-benzimidazol-5-yl 4-fluorobenzenesulfonate . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of Luxabendazole is C15H12FN3O5S . Its molecular weight is 365.3 g/mol . The InChI Key is ZVIDWFUBDDXAJA-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Application in Anthelmintic Research

  • Specific Scientific Field: Anthelmintic Research .
  • Summary of the Application: Luxabendazole is a new benzimidazole carbamate chemo-therapeutic agent, which has proved to be effective against adult and immature stages of the major gastrointestinal nematodes, trematodes and cestodes .
  • Methods of Application or Experimental Procedures: The mutagenic properties of Luxabendazole were investigated in the in vitro Ames Salmonella and E.coli tests. The product was tested at concentrations of 0.5, 5, 50, 500, 1250 and 2500 μg/ plate in the TA1535, TA1538, TA98 and TA100 strains of Salmonella typhimurium, and 0.5, 5, 50 and 500 (μg/plate in the WP2, WP2 uvr A– and its pKM 101-containing derivative CM891 (WP2 uvr A − pKM101) strains of Escherichia coli, with and without S9 microsomal activation (postmitochondrial liver fraction from Wistar rats pretreated with Aroclor®) .
  • Results or Outcomes: From the present study it can be concluded that Luxabendazole, over a dose range of 0.5–2500 μg/plate, is unlikely to present a mutagenic hazard, as demonstrated by the Ames test .

Application in Parasitology

  • Specific Scientific Field: Parasitology .
  • Summary of the Application: Luxabendazole has been used to study its effects on the tegument of Fasciola hepatica .
  • Methods of Application or Experimental Procedures: The effects in vivo of 5, 10, and 20 mg/kg of luxabendazole (LBZ) on the tegument of Fasciola hepatica have been examined 48 h, 7 days and 14 days post-treatment of experimentally-infected rats .
  • Results or Outcomes: As early as 48 h post-treatment, the drug is shown to provoke significant damage to the tegument .

Safety And Hazards

Luxabendazole is unlikely to present a mutagenic hazard, as demonstrated by the Ames test . In case of fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be produced .

Eigenschaften

IUPAC Name

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDWFUBDDXAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238189
Record name Luxabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luxabendazole

CAS RN

90509-02-7
Record name Luxabendazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luxabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUXABENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.8 ml of triethylamine are added dropwise, with stirring, to 2.07 g of methyl 5-hydroxybenzimidazole-2-carbamate and 1.94 g of 4-fluorobenzenesulfonyl chloride at about 10° C. The mixture is then stirred at room temperature for 2 h, 100 ml of 2N acetic acid are added while cooling, and the resulting precipitate is filtered off with suction, washed with water and dried. Melting point 236° C., decomposition, from dimethylformamide/methanol.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luxabendazole
Reactant of Route 2
Reactant of Route 2
Luxabendazole
Reactant of Route 3
Reactant of Route 3
Luxabendazole
Reactant of Route 4
Reactant of Route 4
Luxabendazole
Reactant of Route 5
Reactant of Route 5
Luxabendazole
Reactant of Route 6
Reactant of Route 6
Luxabendazole

Citations

For This Compound
216
Citations
T Kassai, C Takáts, É Fok, P Redl - Parasitology Research, 1988 - Springer
… Luxabendazole is a new benzimidazole carbamate developed by the laboratories of … In summary, the test animals appeared to be well suited for the study of luxabendazole over …
Number of citations: 17 link.springer.com
A Criado-Fornelio, C De Armas-Serra… - Parasitology …, 1990 - Springer
Biochemical changes produced by luxabendazole in muscle-stageTrichinella spiralis larvae consisted of a decrease in free glucose and glycogen levels (46.71% and 35.66%, …
Number of citations: 19 link.springer.com
SR Stoitsova, LN Gorchilova - Journal of helminthology, 1994 - cambridge.org
The effects in vivo of 5, 10, and 20 mg/kg of luxabendazole (LBZ) on the tegument of Fasciola hepatica have been examined 48 h, 7 days and 14 days post-treatment of experimentally-…
Number of citations: 4 www.cambridge.org
L Álvarez‐Bujidos, AI Ortiz… - … & drug disposition, 1998 - Wiley Online Library
Luxabendazole (LBZ) is a new benzimidazole carbamate chemotherapeutic agent, which has proved to be very effective against adult and immature stages of the major gastrointestinal …
Number of citations: 5 onlinelibrary.wiley.com
AI Ortiz, MT Pollastrini, M Barea, D Ordóñez - Mutagenesis, 1996 - academic.oup.com
… of Luxabendazole. However, while use of this benzimidazole carbamate is considered to cause minimal toxicity, the genotoxic potential of Luxabendazole … of Luxabendazole were: (i) …
Number of citations: 4 academic.oup.com
ML Alvarez-Bujidos, A Ortiz, R Balaña… - … of Chromatography B …, 1992 - Elsevier
Luxabendazole, a new benzimidazole, is a highly potent broad-spectrum anthelmintic. A high-performance liquid chromatographic method has been developed for its determination in …
Number of citations: 4 www.sciencedirect.com
L Gorchilova, O Polyakova-Krusteva, R Špaldonová… - …, 1990 - cabdirect.org
An electron-microscopic and enzyme-cytochemical study of the effect of luxabendazole on the tegument and intestinal wall of mature F. hepatica, isolated from experimentally infected …
Number of citations: 5 www.cabdirect.org
L Grzywiński, K Karmanska - … luxabendazole against different stages …, 1989 - cabdirect.org
The efficacy of oral luxabendazole in the different phases of experimental trichinellosis in mice was investigated. Administration of luxabendazole (20 mg/kg bwt) between day 5 and 9 pi …
Number of citations: 2 www.cabdirect.org
D Düwel - Medicamentum (English Edition), 1990 - cabdirect.org
The efficacy of a single dose of luxabendazole (Fluxacur, Luxacur) of 10 mg/kg (5% suspension), and of a split dose of 2 mg/kg daily on 5 consecutive days (pellets in feed) was studied …
Number of citations: 1 www.cabdirect.org
AI Ortiz, L Alvarez-Bujidos, I Ferre… - American journal of …, 1997 - europepmc.org
Results After iv administration, elimination of luxabendazole was slow, with a mean half-life of 8.72 hours. Mean steady-state volume of distribution and mean distribution volume during …
Number of citations: 4 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.